molecular formula C6H14ClNO B14420001 2-Amino-4-methylpentan-3-one--hydrogen chloride (1/1) CAS No. 79851-67-5

2-Amino-4-methylpentan-3-one--hydrogen chloride (1/1)

Cat. No.: B14420001
CAS No.: 79851-67-5
M. Wt: 151.63 g/mol
InChI Key: QFFNYBIEOFRFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methylpentan-3-one–hydrogen chloride (1/1) is a chemical compound that belongs to the class of amines. It is characterized by the presence of an amino group (-NH2) and a ketone group (-C=O) within its molecular structure. This compound is often used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methylpentan-3-one–hydrogen chloride (1/1) typically involves the reaction of 4-methylpentan-3-one with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more complex processes, including the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the specific requirements and the scale of production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methylpentan-3-one–hydrogen chloride (1/1) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-4-methylpentan-3-one–hydrogen chloride (1/1) has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-4-methylpentan-3-one–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the ketone group can undergo various chemical transformations. These interactions can affect the compound’s reactivity and its role in different chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpentan-1-ol: This compound has a similar structure but contains an alcohol group instead of a ketone group.

    4-Methylpentan-3-one: This compound lacks the amino group and is primarily used as a solvent and intermediate in organic synthesis.

Uniqueness

2-Amino-4-methylpentan-3-one–hydrogen chloride (1/1) is unique due to the presence of both an amino group and a ketone group, which allows it to participate in a wide range of chemical reactions and makes it versatile in various applications.

Properties

CAS No.

79851-67-5

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

2-amino-4-methylpentan-3-one;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-4(2)6(8)5(3)7;/h4-5H,7H2,1-3H3;1H

InChI Key

QFFNYBIEOFRFNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.